Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzoyl group attached to a benzoate moiety, with two isopropyl groups on the benzoyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate typically involves the esterification of 4-[2,5-di(propan-2-yl)benzoyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 4-[2,5-di(propan-2-yl)benzoyl]benzoic acid.
Reduction: 4-[2,5-di(propan-2-yl)benzoyl]benzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-benzoylbenzoate: Lacks the isopropyl groups, resulting in different chemical and physical properties.
Methyl 4-[2,5-dimethylbenzoyl]benzoate: Contains methyl groups instead of isopropyl groups, leading to variations in reactivity and applications.
Uniqueness
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is unique due to the presence of isopropyl groups on the benzoyl ring. These groups influence the compound’s steric and electronic properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
649757-02-8 |
---|---|
Molecular Formula |
C21H24O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate |
InChI |
InChI=1S/C21H24O3/c1-13(2)17-10-11-18(14(3)4)19(12-17)20(22)15-6-8-16(9-7-15)21(23)24-5/h6-14H,1-5H3 |
InChI Key |
UMZNVMXMENTGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.